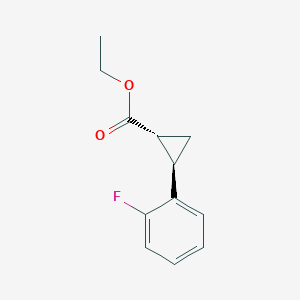
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is a specialized and versatile chemical compound characterized by its unique cyclopropane structure and fluorophenyl substituent. This compound, with the CAS number 928054-48-2, holds immense potential for researchers and scientists across various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate typically involves the reaction of ethyl diazoacetate with 2-fluorophenyl-substituted alkenes under acidic or basic conditions. The reaction is catalyzed by transition metals such as rhodium or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of Ethyl trans-2-(2-Fluorophenyl)cyclopropanol.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Employed in the development of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism by which Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate exerts its effects involves the interaction with specific molecular targets and pathways. The cyclopropane ring’s strain energy makes it highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-formyl-1-cyclopropanecarboxylate
- Ethyl cyclopropanecarboxylate
- Ethyl diazoacetate
Uniqueness
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is unique due to its fluorophenyl substituent, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
Clave InChI |
KVUOSEPUSAHMKX-VHSXEESVSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2F |
SMILES canónico |
CCOC(=O)C1CC1C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364456.png)
![N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364459.png)
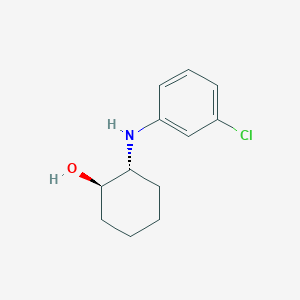
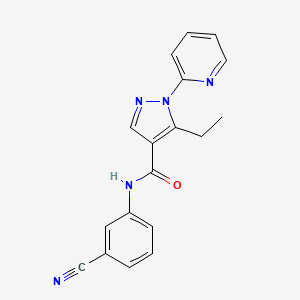
![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)
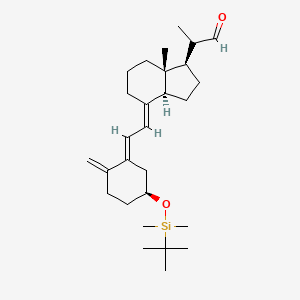
![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)
![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364504.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)

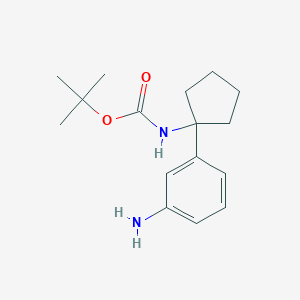
![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
